

ML67-33: A Comparative Guide to its Ion Channel Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of **ML67-33**, a known activator of two-pore domain potassium (K2P) channels, against a panel of other ion channels. The information is intended for researchers and professionals in the fields of pharmacology and drug development to facilitate an objective assessment of **ML67-33**'s performance and potential off-target effects.

Executive Summary

ML67-33 is a selective activator of the TREK (TWIK-related K+ channel) subfamily of K2P channels, which includes K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK).[1][2][3] [4] These channels are involved in regulating neuronal excitability and are considered therapeutic targets for conditions such as pain and depression.[5] Available data indicates that ML67-33 exhibits selectivity for the TREK subfamily over other tested K2P channels and the voltage-gated potassium channel Kv7.2. This guide summarizes the available quantitative data on its selectivity, details the experimental protocols used for its characterization, and illustrates the relevant signaling pathways and experimental workflows.

Selectivity Profile of ML67-33

The following table summarizes the activity of **ML67-33** against a panel of ion channels. The data is compiled from published studies.



Ion Channel Target	Channel Family	ML67-33 Activity	EC50 / IC50 (μΜ)	Reference
K2P2.1 (TREK- 1)	K2P	Activator	21.8 - 29.4	
K2P10.1 (TREK- 2)	K2P	Activator	30.2	
K2P4.1 (TRAAK)	K2P	Activator	27.3	_
K2P3.1 (TASK-1)	K2P	Inactive	>100	_
K2P5.1 (TASK-2)	K2P	Inactive	>100	_
K2P9.1 (TASK-3)	K2P	Inactive	>100	_
K2P18.1 (TRESK)	K2P	Inactive	>100	_
Kv7.2 (KCNQ2)	Voltage-gated K+	Inactive	>100	-

Note: A comprehensive selectivity profile of **ML67-33** against a broader range of ion channels, including voltage-gated sodium (Nav), calcium (Cav), and other potassium (Kv, Kir) channels, is not publicly available in the reviewed literature. The provided data is based on the initial characterization of the compound. For a complete safety assessment, further screening against a comprehensive ion channel panel is recommended.

Experimental Protocols

The following section details the methodologies used to determine the selectivity profile of **ML67-33**.

Automated Patch-Clamp Electrophysiology in HEK293 Cells

This method is a high-throughput technique used to measure the effect of compounds on ion channel activity.

1. Cell Culture and Transfection:



- Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 μg/mL).
- Cells are transiently transfected with plasmids encoding the specific ion channel subunits
 using a suitable transfection reagent. A co-transfection with a fluorescent marker like GFP
 allows for the identification of successfully transfected cells.
- Recordings are typically performed 24-48 hours post-transfection.
- 2. Electrophysiological Recordings:
- Solutions:
 - External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
 - Internal (Pipette) Solution (in mM): 125 KCl, 1 CaCl₂, 2 MgCl₂, 10 EGTA, 10 HEPES, 5 Na₂ATP. The pH is adjusted to 7.2 with KOH.
- Recording Procedure:
 - Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.
 - Cells are held at a holding potential of -80 mV.
 - To elicit currents, specific voltage protocols are applied. For TREK channels, voltage ramps from -100 mV to +50 mV are commonly used.
 - A stable baseline current is recorded in the external solution.
 - ML67-33 is then perfused at various concentrations, and the effect on the channel current is recorded.
 - For antagonist effects on other channels, a known activator is applied before and after the application of ML67-33.



3. Data Analysis:

- The current amplitude at a specific voltage is measured before and after the application of ML67-33.
- Concentration-response curves are generated by plotting the percentage of activation or inhibition against the logarithm of the compound concentration.
- EC50 (for activators) or IC50 (for inhibitors) values are calculated by fitting the data to the Hill equation.

Signaling Pathway and Experimental Workflow TREK Channel Signaling Pathway

Figure 1: Simplified signaling pathway of TREK channels.

Experimental Workflow for Ion Channel Selectivity Profiling

Figure 2: Workflow for ML67-33 selectivity profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. rndsystems.com [rndsystems.com]
- 3. ML 67-33 | Two-P Potassium Channels | Tocris Bioscience [tocris.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. TREK-1 null impairs neuronal excitability, synaptic plasticity, and cognitive function PMC [pmc.ncbi.nlm.nih.gov]







 To cite this document: BenchChem. [ML67-33: A Comparative Guide to its Ion Channel Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609174#ml67-33-selectivity-profiling-against-a-panel-of-ion-channels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com